N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18528848
InChI: InChI=1S/C15H24N2O4S.ClH/c1-3-21-15(18)14(16)6-4-5-11-17-22(19,20)13-9-7-12(2)8-10-13;/h7-10,14,17H,3-6,11,16H2,1-2H3;1H/t14-;/m0./s1
SMILES:
Molecular Formula: C15H25ClN2O4S
Molecular Weight: 364.9 g/mol

N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride

CAS No.:

Cat. No.: VC18528848

Molecular Formula: C15H25ClN2O4S

Molecular Weight: 364.9 g/mol

* For research use only. Not for human or veterinary use.

N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride -

Specification

Molecular Formula C15H25ClN2O4S
Molecular Weight 364.9 g/mol
IUPAC Name ethyl (2S)-2-amino-6-[(4-methylphenyl)sulfonylamino]hexanoate;hydrochloride
Standard InChI InChI=1S/C15H24N2O4S.ClH/c1-3-21-15(18)14(16)6-4-5-11-17-22(19,20)13-9-7-12(2)8-10-13;/h7-10,14,17H,3-6,11,16H2,1-2H3;1H/t14-;/m0./s1
Standard InChI Key PANCUSOLRKZFFN-UQKRIMTDSA-N
Isomeric SMILES CCOC(=O)[C@H](CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl
Canonical SMILES CCOC(=O)C(CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride is characterized by its stereospecific L-configuration at the alpha carbon, ensuring compatibility with natural peptide sequences. The epsilon amino group of lysine is substituted with a p-toluenesulfonyl group (SO2C6H4CH3-\text{SO}_2-\text{C}_6\text{H}_4-\text{CH}_3), while the carboxyl group is esterified with ethanol. The hydrochloride salt enhances solubility in polar solvents, a critical feature for laboratory handling .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H25ClN2O4S\text{C}_{15}\text{H}_{25}\text{ClN}_2\text{O}_4\text{S}
Molecular Weight364.9 g/mol
Storage Temperature−20°C
IUPAC NameEthyl (2S)-2-amino-6-[(4-methylphenyl)sulfonylamino]hexanoate hydrochloride
SolubilitySoluble in DMSO, methanol

Spectral and Stereochemical Data

The compound’s stereochemistry is confirmed by its specific optical rotation ([α][\alpha]) and nuclear magnetic resonance (NMR) spectra. The isomeric SMILES string CCOC(=O)[C@H](CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl\text{CCOC(=O)[C@H](CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl} underscores the chiral center at the alpha carbon. Infrared (IR) spectroscopy reveals characteristic peaks for the sulfonamide (1160cm1\approx 1160 \, \text{cm}^{-1}) and ester carbonyl (1710cm1\approx 1710 \, \text{cm}^{-1}) groups .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves sequential protection of L-lysine’s amino groups. First, the alpha amino group is protected using tert-butoxycarbonyl (Boc) chemistry, followed by tosylation of the epsilon amino group with p-toluenesulfonyl chloride. Ethyl esterification of the carboxyl group is achieved via ethanol under acidic conditions, yielding the hydrochloride salt after purification .

Key Reaction Steps:

  • Boc Protection: L-Lysine+(Boc)2OBoc-L-Lysine\text{L-Lysine} + \text{(Boc)}_2\text{O} \rightarrow \text{Boc-L-Lysine}

  • Tosylation: Boc-L-Lysine+TsClBoc-N-epsilon-Tosyl-L-Lysine\text{Boc-L-Lysine} + \text{TsCl} \rightarrow \text{Boc-N-epsilon-Tosyl-L-Lysine}

  • Esterification: Boc-N-epsilon-Tosyl-L-Lysine+EtOH/HClN-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride\text{Boc-N-epsilon-Tosyl-L-Lysine} + \text{EtOH/HCl} \rightarrow \text{N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride}

Recent advances, such as those reported in The Journal of Organic Chemistry (2024), highlight enantioselective methods for analogous amino acid derivatives, though direct applications to this compound remain underexplored .

Table 2: Supplier Comparison

SupplierPurityPackagingPrice Range (USD/g)
VulcanChem≥95%1 g, 5 g, 10 g$50–$200
Spectrum Chemical≥98%5 g, 25 g, 100 g$45–$180

Applications in Biochemical Research

Peptide Synthesis

The tosyl group acts as a temporary protecting group for the epsilon amino group, enabling selective deprotection under mild acidic conditions. This facilitates site-specific modifications in peptide chains, particularly in branched or cyclic peptides requiring orthogonal protection strategies.

Enzyme Inhibition Studies

Future Directions and Research Gaps

While current applications focus on peptide synthesis, emerging research areas include:

  • Prodrug Development: Leveraging the ethyl ester moiety for enhanced cellular uptake.

  • Targeted Drug Delivery: Conjugating the tosyl group with nanoparticles for site-specific therapy.

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